molecular formula C13H23NO2 B1412846 N-Methoxy-N,4,8-trimethylnona-2,7-dienamide CAS No. 1394121-42-6

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide

Cat. No.: B1412846
CAS No.: 1394121-42-6
M. Wt: 225.33 g/mol
InChI Key: NDIWFAPLPTUGNF-UHFFFAOYSA-N
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Description

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide: is a synthetic organic compound characterized by its unique structure, which includes a methoxy group and multiple methyl groups attached to a nonadienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N,4,8-trimethylnona-2,7-dienamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonadienamide derivatives and methoxy reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common solvents include dichloromethane and methanol, while catalysts such as palladium or platinum may be used to enhance the reaction rate.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of double bonds or other functional groups.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N,4,8-trimethylnona-2,7-dienamide involves its interaction with specific molecular targets and pathways. The methoxy group and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N,4,8-trimethylnona-2,7-dienamide: can be compared with other nonadienamide derivatives and methoxy-substituted compounds.

    This compound: shares similarities with compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-methoxy-N,4,8-trimethylnona-2,7-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-11(2)7-6-8-12(3)9-10-13(15)14(4)16-5/h7,9-10,12H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIWFAPLPTUGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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